5-(Quinolin-8-yl)pentan-2-one
CAS No.: 920491-96-9
Cat. No.: VC16946154
Molecular Formula: C14H15NO
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920491-96-9 |
|---|---|
| Molecular Formula | C14H15NO |
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | 5-quinolin-8-ylpentan-2-one |
| Standard InChI | InChI=1S/C14H15NO/c1-11(16)5-2-6-12-7-3-8-13-9-4-10-15-14(12)13/h3-4,7-10H,2,5-6H2,1H3 |
| Standard InChI Key | OZAWHYUVWYCYTH-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CCCC1=CC=CC2=C1N=CC=C2 |
Introduction
Structural and Chemical Characterization of 5-(Quinolin-8-yl)pentan-2-one
Molecular Architecture
5-(Quinolin-8-yl)pentan-2-one (C₁₄H₁₅NO, molecular weight 213.28 g/mol) consists of a quinoline ring system substituted at the 8-position with a pentan-2-one moiety. The quinoline scaffold comprises a bicyclic structure with a benzene ring fused to a pyridine ring, while the pentan-2-one group introduces a ketone at the second carbon of a five-carbon chain (Fig. 1).
Key structural features:
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Quinoline core: Imparts aromaticity and π-π stacking capabilities, critical for molecular interactions.
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Pentan-2-one side chain: Introduces a hydrophobic domain and a reactive ketone group, enabling hydrogen bonding and participation in Schiff base formation.
Physicochemical Properties
While experimental data for this compound is sparse, properties can be extrapolated from analogs:
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LogP: Estimated ~3.3 (similar to pentan-2-yl 2-quinolin-8-yloxyacetate, LogP = 3.345) , suggesting moderate lipophilicity.
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Water solubility: Likely low due to aromatic and aliphatic hydrocarbon content, consistent with related 8-quinolinamines .
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PSA (Polar Surface Area): ~48.4 Ų , indicating moderate permeability across biological membranes.
Synthetic Methodologies for 8-Substituted Quinolines
Retrosynthetic Analysis
The synthesis of 5-(quinolin-8-yl)pentan-2-one may involve:
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Friedländer synthesis: Condensation of 2-aminobenzaldehyde with pentan-2-one derivatives.
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Cross-coupling reactions: Suzuki-Miyaura coupling between 8-bromoquinoline and a pentan-2-one boronic ester.
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Nucleophilic substitution: Reaction of 8-hydroxyquinoline with 5-bromopentan-2-one under basic conditions.
Experimental Protocols from Analogous Systems
The synthesis of 2-tert-butyl-6-methoxy-4/5-substituted-8-aminoquinolines provides a template:
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Nitroquinoline intermediates: Nitration of substituted quinolines followed by reduction to amines.
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Alkylation: Reaction with haloalkanes (e.g., 5-bromopentan-2-one) under basic conditions (Scheme 1) .
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Purification: Column chromatography using silica gel and ethyl acetate/hexane eluents.
Critical step: Steric hindrance at the 8-position necessitates optimized reaction temperatures (120°C) and catalysts (e.g., triethylamine) .
Biological Activities of Structural Analogs
Antiparasitic Activity
8-Quinolinamines with C-5 alkoxy chains demonstrate potent activity:
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Antimalarial: IC₅₀ = 20–4,760 ng/mL against Plasmodium falciparum strains .
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Curative effects: 100% survival in mice infected with P. berghei at 25 mg/kg/day .
Table 1: Antimalarial Activity of Selected 8-Quinolinamines
| Compound | R Group | IC₅₀ (ng/mL) D6 | IC₅₀ (ng/mL) W2 |
|---|---|---|---|
| 46 | OC₅H₁₁ | 22 | 24 |
| 47 | OC₆H₁₃ | 28 | 30 |
| 53 | OC₇H₁₅, CH₃ | 39 | 42 |
Antimicrobial Properties
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Antifungal: IC₅₀ = 0.67–19.32 μg/mL against Cryptococcus neoformans .
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Antibacterial: MIC = 1.33–20 μg/mL for Staphylococcus aureus and MRSA .
Structure-Activity Relationship (SAR) Considerations
Side Chain Optimization
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Chain length: Pentyl (C₅) and heptyl (C₇) chains optimize membrane permeability .
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Ketone position: Central ketones (e.g., pentan-2-one) enhance hydrogen bonding vs. terminal carbonyls.
Substitution Patterns
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C-4 methylation: Increases antileishmanial activity (IC₅₀ reduction from 5.0 to 0.84 μg/mL) .
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Amino acid conjugates: Hydrophobic residues (leucine, phenylalanine) improve bioavailability .
Pharmacokinetic and Toxicity Profiling
ADMET Predictions
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Absorption: High gastrointestinal permeability (Caco-2 Papp > 10 × 10⁻⁶ cm/s).
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CYP inhibition: Moderate risk (CYP3A4 IC₅₀ ~15 μM).
Cytotoxicity Data
Industrial and Research Applications
Drug Development
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Lead candidate: Analogues under preclinical evaluation for visceral leishmaniasis .
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Combination therapy: Synergy with artemisinin derivatives against multidrug-resistant malaria.
Material Science
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Fluorescent probes: Quinoline-ketone systems as pH-sensitive sensors.
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